REACTION_CXSMILES
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[CH3:1]C(C)([O-])C.[K+].[Cl:7][C:8]1[N:13]=[CH:12][C:11]([CH2:14][OH:15])=[CH:10][CH:9]=1.IC>C1COCC1>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([CH2:14][O:15][CH3:1])=[CH:12][N:13]=1 |f:0.1|
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Name
|
|
Quantity
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2.6 g
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Type
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reactant
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Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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3 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(C=N1)CO
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Name
|
|
Quantity
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4.4 g
|
Type
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reactant
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Smiles
|
IC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture is stirred at RT for 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture is stirred for about 30 min until the slightly exothermic reaction
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Duration
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30 min
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Type
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CUSTOM
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Details
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The solvent is removed
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Type
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WASH
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Details
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washed twice with water
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase is dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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the residue is purified by column chromatography on silica gel (Biotage chromatography, mobile phase: cyclohexane/ethyl acetate 85:15)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |